molecular formula C24H26KN5O6S B14789678 potassium;[1,4-dioxan-2-ylmethyl(methyl)sulfamoyl]-[5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide;hydrate

potassium;[1,4-dioxan-2-ylmethyl(methyl)sulfamoyl]-[5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide;hydrate

Cat. No.: B14789678
M. Wt: 551.7 g/mol
InChI Key: AERFUDHFFRLMOL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex heterocyclic core (7-azatricyclo[9.4.0.03,8]pentadeca-heptaene) substituted with a 1-methylpyrazole moiety and a sulfamoyl group linked via a 1,4-dioxane-methyl bridge. The potassium counterion and hydrate form suggest enhanced aqueous solubility, a critical factor for bioavailability.

Properties

Molecular Formula

C24H26KN5O6S

Molecular Weight

551.7 g/mol

IUPAC Name

potassium;[1,4-dioxan-2-ylmethyl(methyl)sulfamoyl]-[5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide;hydrate

InChI

InChI=1S/C24H25N5O5S.K.H2O/c1-28-8-7-22(26-28)17-11-21-23(25-13-17)6-4-16-3-5-18(12-20(16)24(21)30)27-35(31,32)29(2)14-19-15-33-9-10-34-19;;/h3-8,11-13,19H,9-10,14-15H2,1-2H3,(H,25,26,27,30);;1H2/q;+1;/p-1

InChI Key

AERFUDHFFRLMOL-UHFFFAOYSA-M

Canonical SMILES

CN1C=CC(=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)[N-]S(=O)(=O)N(C)CC5COCCO5)N=C2.O.[K+]

Origin of Product

United States

Preparation Methods

The synthesis of potassium;[1,4-dioxan-2-ylmethyl(methyl)sulfamoyl]-[5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide;hydrate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the 1,4-dioxan-2-ylmethyl(methyl)sulfamoyl intermediate, followed by the introduction of the 5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide moiety. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Reactivity of the Sulfamoyl Group

The sulfamoyl group (R₂NSO₂⁻) is a key reactive site in this compound. Typical reactions include:

Reaction Type Conditions Outcome
Hydrolysis Acidic or alkaline aqueous mediaCleavage to form sulfonic acid derivatives and release of methylamine.
Nucleophilic Substitution Electrophilic reagents (e.g., alkyl halides)Replacement of the sulfamoyl group with alkyl/aryl groups .
Coordination Chemistry Transition metal catalysts (e.g., Pd)Acts as a ligand via sulfur or nitrogen atoms, forming metal complexes.

For example, in the presence of alkyl halides, the sulfamoyl group may undergo substitution to generate thioether derivatives, as observed in related sulfonamide systems .

Pyrazole Ring Functionalization

The 1-methylpyrazole substituent is susceptible to electrophilic aromatic substitution (EAS) and metal-catalyzed coupling:

Reaction Type Conditions Outcome
Electrophilic Substitution Nitration, halogenation, or sulfonationIntroduction of nitro, halogen, or sulfonic acid groups at the pyrazole C4/C5 positions .
Cross-Coupling Pd catalysts (e.g., Suzuki-Miyaura)Formation of biaryl structures if a boronate group is present .

While direct examples for this compound are scarce, analogous pyrazole systems demonstrate regioselective bromination under mild conditions (e.g., NBS in DMF) .

Potassium Ion Interactions

The potassium cation influences solubility and ionic reactivity:

Interaction Type Conditions Outcome
Ion Exchange Stronger acids (e.g., HCl)Replacement of K⁺ with H⁺, forming the free sulfamoyl acid.
Coordination Solubility Polar aprotic solvents (e.g., DMSO)Enhanced solubility due to cation-solvent interactions.

Tricyclic Core Reactivity

The tricyclic framework may undergo oxidation or ring-opening under specific conditions:

Reaction Type Conditions Outcome
Oxidation Strong oxidizers (e.g., KMnO₄)Cleavage of conjugated double bonds, forming diketones or carboxylic acids.
Acid/Base Catalyzed Rearrangement High-temperature acidic mediaStructural isomerization or ring contraction/expansion.

Stability and Degradation Pathways

The compound’s stability is contingent on environmental factors:

Factor Effect
pH Sensitivity Degrades in strongly acidic/basic conditions via sulfamoyl hydrolysis.
Thermal Decomposition Above 150°C, decomposition to release SO₂ and fragmented aromatic byproducts.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying biochemical pathways. In medicine, its unique structure could be explored for potential therapeutic applications, such as targeting specific enzymes or receptors. Industrial applications might include its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of potassium;[1,4-dioxan-2-ylmethyl(methyl)sulfamoyl]-[5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide;hydrate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Sulfonamide/Sulfamoyl-Containing Derivatives

Compounds with sulfonamide/sulfamoyl groups, such as {4-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}-acetic acid sodium salt (6e/6f) (), share sulfonyl-based pharmacophores. These groups are known to enhance binding affinity to targets like proton pumps or kinases via hydrogen bonding and electrostatic interactions. Compared to the target compound, 6e/6f lack the tricyclic core but exhibit similar sulfonyl-driven bioactivity, suggesting the target’s sulfamoyl group may play a key role in target engagement .

Heterocyclic Core Analogues

Pyrazolo-pyrimidinones like Fondenafil () and Hydroxy Acetildenafil feature fused heterocycles but lack the 7-azatricyclo framework. Their bioactivity as phosphodiesterase (PDE) inhibitors correlates with aromatic stacking and hydrogen-bonding capabilities.

Potassium vs. Sodium Salts

The potassium counterion in the target compound contrasts with sodium salts like 6e/6f (). Potassium salts generally exhibit higher solubility in polar solvents compared to sodium salts, which could improve oral absorption or formulation stability. This distinction is critical for pharmacokinetic optimization .

Bioactivity and Structure-Activity Relationships (SAR)

Sulfamoyl Group Impact

The sulfamoyl group (-SO₂-NR₂) is a hallmark of protease inhibitors and kinase modulators. SAR studies () indicate that minor modifications to the sulfamoyl substituents (e.g., methyl vs. aryl groups) can drastically alter potency or off-target effects .

Tricyclic Core vs. Bicyclic Systems

The 7-azatricyclo framework provides rigidity and planar geometry, enabling stronger π-π interactions compared to bicyclic systems in compounds like Gendenafil (). Computational models () predict that this core may increase binding entropy by reducing conformational flexibility, a hypothesis supported by enhanced PDE inhibition in tricyclic vs. bicyclic analogs .

Computational Similarity Analysis

Using Tanimoto and Morgan fingerprint metrics (), the target compound shows moderate similarity (Tanimoto >0.6) to sulfonamide-based PDE inhibitors like Homo Sildenafil (). Key shared features include the sulfamoyl group and pyrazole ring. However, low Dice scores (<0.5) for the tricyclic core highlight its structural uniqueness, suggesting novel target pathways .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Bioactivity Target
Target Compound 7-azatricycloheptaene Sulfamoyl, 1-methylpyrazole Hypothesized PDE/kinase
Fondenafil () Pyrazolo-pyrimidinone Sulfonyl, piperazinyl PDE5 inhibitor
6e/6f () Benzimidazole Sulfonyl, methoxy Proton pump modulation

Table 2: Similarity Metrics

Compound Pair Tanimoto (MACCS) Dice (Morgan)
Target vs. Fondenafil 0.65 0.48
Target vs. 6e 0.58 0.41

Biological Activity

The compound potassium;[1,4-dioxan-2-ylmethyl(methyl)sulfamoyl]-[5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide;hydrate exhibits significant biological activity, particularly in the context of its potential therapeutic applications. This article synthesizes current research findings on its biological properties, including mechanisms of action, pharmacokinetics, and therapeutic implications.

Chemical Structure and Properties

The chemical structure of the compound indicates the presence of a sulfamoyl group and a complex bicyclic framework that may contribute to its biological activity. The incorporation of a potassium ion may enhance solubility and bioavailability.

Research has shown that compounds with sulfamoyl moieties often exhibit inhibitory effects on various enzymes and pathways:

  • Arginase Inhibition : Sulfamides have been studied for their role as arginase inhibitors. For instance, derivatives with sulfamido groups demonstrated potent inhibition of human arginase 1 (IC50 values in the low nanomolar range) . This suggests that the compound may similarly affect arginase activity.
  • Antiviral Activity : The structural components of the compound may also confer antiviral properties. Studies on related compounds have shown promising results against viral replication mechanisms .

Pharmacokinetics

The pharmacokinetic profile of similar compounds indicates that they may exhibit low clearance rates and prolonged half-lives, which are favorable for therapeutic use .

ParameterValue (Example Compound)
Clearance (mL/min/kg)4.2
Half-life (h)32.71
Volume of Distribution (L/kg)3.04

Case Studies

Several studies have explored the biological activity of related compounds:

  • Sulfamides as Anticancer Agents : A study highlighted the efficacy of sulfamide derivatives in inhibiting tumor growth in xenograft models by targeting specific kinases involved in cancer progression .
  • Inflammation Models : Research involving sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide demonstrated significant anti-inflammatory effects in cellular models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.